Cas no 878465-86-2 (2-(Thiophene-3-amido)benzoic Acid)

2-(Thiophene-3-amido)benzoic Acid is a heterocyclic carboxylic acid derivative that combines a thiophene amide moiety with a benzoic acid framework. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, which allows for versatile reactivity and potential applications in medicinal chemistry. The thiophene ring enhances electron-rich properties, while the benzoic acid group provides a handle for further derivatization. Its well-defined molecular architecture makes it suitable for use as an intermediate in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. The compound exhibits good stability under standard conditions, facilitating handling and storage.
2-(Thiophene-3-amido)benzoic Acid structure
878465-86-2 structure
Product Name:2-(Thiophene-3-amido)benzoic Acid
CAS No:878465-86-2
MF:C12H9NO3S
MW:247.269761800766
MDL:MFCD08245266
CID:2627439
PubChem ID:9361744
Update Time:2025-06-13

2-(Thiophene-3-amido)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(thien-3-ylcarbonyl)amino]benzoic acid
    • 3-(8-METHYL-4-OXOQUINAZOLIN-3(4H)-YL)PROPANOIC ACID
    • 2-(thiophene-3-carbonylamino)benzoic Acid
    • 2-(thiophene-3-amido)benzoic acid
    • NE35537
    • 2-(Thiophene-3-carboxamido)benzoic acid
    • Z188924114
    • AB00750061-01
    • Z168879926
    • AKOS009087037
    • 878465-86-2
    • EN300-24080
    • J-507620
    • 2-(Thiophene-3-carboxamido)benzoicacid
    • CS-0241905
    • G26811
    • 2-(Thiophene-3-amido)benzoic Acid
    • MDL: MFCD08245266
    • Inchi: 1S/C12H9NO3S/c14-11(8-5-6-17-7-8)13-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,13,14)(H,15,16)
    • InChI Key: JVNPVDJFOUFLKM-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(NC1C=CC=CC=1C(=O)O)=O

Computed Properties

  • Exact Mass: 247.03031432 g/mol
  • Monoisotopic Mass: 247.03031432 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 94.6
  • Molecular Weight: 247.27

2-(Thiophene-3-amido)benzoic Acid Pricemore >>

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Additional information on 2-(Thiophene-3-amido)benzoic Acid

Comprehensive Overview of 2-(Thiophene-3-amido)benzoic Acid (CAS No. 878465-86-2): Properties, Applications, and Research Insights

2-(Thiophene-3-amido)benzoic Acid (CAS No. 878465-86-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique thiophene and benzoic acid moieties, exhibits versatile chemical properties, making it a valuable intermediate in drug discovery and advanced material synthesis. With the growing demand for heterocyclic compounds in medicinal chemistry, this molecule stands out due to its potential bioactivity and structural adaptability.

The molecular structure of 2-(Thiophene-3-amido)benzoic Acid combines a thiophene ring—a sulfur-containing heterocycle—with a benzamide backbone. This hybrid architecture is pivotal in modulating electronic and steric properties, which are critical for applications in small-molecule therapeutics and organic electronics. Researchers have explored its role in targeting enzyme inhibitors, particularly in inflammatory and metabolic disorders, aligning with current trends in precision medicine.

In the context of green chemistry, CAS No. 878465-86-2 has been investigated for its synthetic efficiency and compatibility with sustainable solvents. Recent studies highlight its use in catalysis and bioconjugation, addressing the industry's shift toward eco-friendly protocols. Its low toxicity profile further enhances its appeal for biocompatible material development, a hot topic in nanotechnology and drug delivery systems.

From an analytical perspective, 2-(Thiophene-3-amido)benzoic Acid demonstrates excellent chromatographic behavior, facilitating its quantification in complex matrices. This property is crucial for pharmacokinetic studies and quality control in API manufacturing. The compound's UV absorption characteristics also make it suitable for spectroscopic detection, a feature leveraged in high-throughput screening platforms.

Emerging applications include its incorporation into polymeric coatings for corrosion resistance and conductive films, responding to the surge in demand for smart materials. Additionally, its metal-chelating ability has sparked interest in coordination chemistry, particularly for designing luminescent probes used in bioimaging.

As the scientific community prioritizes structure-activity relationship (SAR) studies, 878465-86-2 serves as a model scaffold for optimizing drug-likeness parameters. Computational tools like molecular docking predict its interactions with biological targets, accelerating hit-to-lead transitions. These advancements align with the rise of AI-driven drug design, a frequently searched topic in cheminformatics circles.

In summary, 2-(Thiophene-3-amido)benzoic Acid (CAS No. 878465-86-2) represents a multifaceted compound bridging medicinal chemistry, material science, and analytical technology. Its ongoing exploration underscores the convergence of interdisciplinary research, offering solutions to contemporary challenges in healthcare and industrial innovation.

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